1-(4-Chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea
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Overview
Description
1-(4-CHLORO-PHENYL)-3-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of chloro and methoxy groups in the phenyl rings suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-PHENYL)-3-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-UREA typically involves the reaction of 4-chloroaniline with 3,4-dimethoxyphenethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLORO-PHENYL)-3-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-CHLORO-PHENYL)-3-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-UREA can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. The presence of chloro and methoxy groups suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The urea moiety is a common feature in many drugs, and modifications to the phenyl rings could enhance biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-PHENYL)-3-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-UREA would depend on its specific application. In a biological context, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The chloro and methoxy groups could play a role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-phenylurea: Lacks the methoxy groups, which may result in different biological activity.
1-(4-Methoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)-ethyl)-urea: Contains additional methoxy groups, potentially altering its chemical reactivity and biological properties.
Uniqueness
1-(4-CHLORO-PHENYL)-3-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-UREA is unique due to the combination of chloro and methoxy substituents on the phenyl rings. This combination can influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C17H19ClN2O3 |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-15-8-3-12(11-16(15)23-2)9-10-19-17(21)20-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
InChI Key |
KHGLUQBJFCWTSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
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